molecular formula C12H22N2O4 B2825419 (R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 288086-98-6

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B2825419
CAS No.: 288086-98-6
M. Wt: 258.318
InChI Key: KPVRHJIGNMLCHG-SECBINFHSA-N
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Description

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant value in organic synthesis and medicinal chemistry research. The compound features a stereocenter in the (R)-configuration and is characterized by the presence of both a tert-butoxycarbonyl (Boc) protecting group and a key N-methoxy-N-methylcarboxamide group, commonly known as a Weinreb amide . This specific molecular architecture makes it a versatile and crucial synthetic building block. The primary research application of this compound lies in its role as a advanced intermediate for the synthesis of more complex molecules. The Weinreb amide moiety is particularly valuable because it allows for selective nucleophilic addition reactions, enabling the controlled conversion of the carboxamide group into ketones or aldehydes without over-addition, a common challenge with other carboxylic acid derivatives . Concurrently, the Boc group provides robust protection for the pyrrolidine nitrogen, which can be readily removed under mild acidic conditions to unveil a secondary amine for further functionalization. This dual functionality streamlines the construction of complex molecular scaffolds, particularly in the development of pharmaceutical candidates and other bioactive compounds. The compound has a molecular formula of C12H22N2O4 and a molecular weight of 258.31 g/mol . It should be stored sealed in a dry environment at 2-8°C to maintain stability and purity . This product is labeled with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Researchers should handle with appropriate precautions, including wearing protective equipment and avoiding contact with skin and eyes . This chemical is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVRHJIGNMLCHG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dipeptide.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with a suitable isocyanate or carbamoyl chloride.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and metabolic disorders.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and synthetic outcomes among analogous pyrrolidine carboxylates:

Compound Name Substituents/Functional Groups Molecular Formula Yield Key Properties/Applications References
(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate 2-Methoxy(methyl)carbamoyl, Boc-protected C₁₂H₂₂N₂O₄ 62% HDAC8 inhibitor intermediate; colorless oil
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate 4-TBDMSO, 2-methoxy(methyl)carbamoyl C₂₀H₃₈N₂O₅Si 95% Constrained FTY720 analog; anticancer agent
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 2-4-Octylphenethyl C₂₅H₄₁NO₂ 78% Lipophilic intermediate; solid after purification
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate 2-(Methylsulfonyloxymethyl) C₁₂H₂₁NO₅S 92% Reactive sulfonate ester; alkylating agent
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 3-Pyridyloxy-methyl, iodo substituent C₁₇H₂₄IN₂O₄ N/A Halogenated pyridine derivative; commercial availability
Key Observations:
  • Steric and Electronic Effects : The tert-butyldimethylsilyl (TBDMS) group in enhances steric bulk and stability, enabling high synthetic yields (95%) compared to the target compound (62%).
  • Reactivity : The sulfonate ester in acts as a superior leaving group, making it reactive in nucleophilic substitutions, unlike the carbamoyl group in the target compound.
  • Commercial Viability : Pyridine derivatives (e.g., ) are commercially available, whereas the target compound is primarily a synthetic intermediate.

Enantiomeric Comparisons

The (S)-enantiomer of the target compound (CAS: 115186-37-3) shares identical molecular weight and formula but exhibits distinct stereochemical properties . Enantiomeric differences influence:

  • Optical Rotation : The (R)-enantiomer’s specific rotation is undocumented, but related analogs (e.g., ) show [α]²⁵D = −14.0°, suggesting measurable optical activity.
  • Biological Activity : Enantiomers may interact differently with chiral biological targets (e.g., enzymes in HDAC inhibition ).

Biological Activity

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, also known by its CAS number 70138-72-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula: C12H22N2O4
  • Molecular Weight: 258.32 g/mol
  • IUPAC Name: (R)-Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-pyrrolidinecarboxylate
  • Purity: Typically ≥ 96%
  • Physical State: Colorless to yellow liquid or semi-solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic processes.
  • Receptor Modulation: Its structural components may allow it to bind to specific receptors, influencing cellular signaling pathways.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies on related compounds have shown inhibition of influenza virus neuraminidase, which is crucial for viral replication and spread within host tissues .

CompoundTargetIC50 Value (µM)Reference
Compound ANeuraminidase5.0
This compoundTBDTBDThis study

Case Study 1: Influenza Virus Inhibition

A study explored the cytopathogenic effects of various compounds on influenza virus-infected cells using the MTT assay. The results suggested that certain derivatives could significantly reduce viral replication, indicating a promising avenue for further exploration of this compound in antiviral drug development .

Case Study 2: Enzyme Interaction Studies

In another investigation, the interaction of similar pyrrolidine derivatives with metabolic enzymes was analyzed. These compounds showed varying degrees of inhibition against specific targets, suggesting that this compound could exhibit similar properties .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolidine-based compounds. These investigations highlight the importance of structural modifications in enhancing biological activity. For example, modifications at the carbamate moiety have been linked to increased potency against specific biological targets .

Q & A

Q. How can researchers optimize the synthesis of (R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate to improve enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for biological activity. Key strategies include:
  • Chiral Auxiliaries : Use tert-butyl chloroformate with (R)-pyrrolidine derivatives under basic conditions to retain stereochemistry .
  • Flow Microreactors : Implement continuous flow systems to enhance reaction efficiency and reduce racemization (common in batch processes) .
  • Purification : Employ chiral chromatography or crystallization with enantiopure resolving agents .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, carbamoyl at δ 3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 285.18) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and carbamoyl N-H bonds (~3300 cm1^{-1}) .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions on the pyrrolidine ring?

  • Methodological Answer : Regioselectivity depends on steric and electronic factors:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitutions at the carbamoyl group .
  • Base Selection : Strong bases (e.g., NaH) deprotonate the pyrrolidine nitrogen, directing nucleophiles to the less hindered 2-position .
  • Temperature : Lower temperatures (-20°C) favor kinetic control, reducing side reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Solutions include:
  • Reproducibility Protocols : Standardize cell lines (e.g., HEK293 for enzyme inhibition) and solvent controls (DMSO <0.1%) .
  • Impurity Profiling : Use HPLC-MS to identify by-products (e.g., tert-butyl ester hydrolysis products) that may interfere with activity .
  • Dose-Response Studies : Perform IC50_{50} titrations across multiple labs to validate potency ranges .

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes?

  • Methodological Answer :
  • Docking Simulations : Use software (e.g., AutoDock Vina) to model binding to active sites (e.g., serine hydrolases). The carbamoyl group often hydrogen-bonds with catalytic triads .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess binding affinity .
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) on activity .

Q. What are the key considerations when designing kinetic studies to elucidate the mechanism of ester hydrolysis?

  • Methodological Answer :
  • pH Dependence : Monitor hydrolysis rates at pH 2–12 to identify acid/base-catalyzed pathways. Tert-butyl esters typically hydrolyze faster under acidic conditions .
  • Isotope Labeling : Use 18^{18}O-labeled water to track nucleophilic attack sites .
  • Activation Energy : Calculate via Arrhenius plots from rate constants at 25–80°C .

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